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molecular formula C7H4BrFO B134332 5-Bromo-2-fluorobenzaldehyde CAS No. 93777-26-5

5-Bromo-2-fluorobenzaldehyde

Cat. No. B134332
M. Wt: 203.01 g/mol
InChI Key: MMFGGDVQLQQQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05489592

Procedure details

A mixture of 79.5 g (0.296 mol) of 4-bromo-2-bromomethyl-1-fluorobenzene (prepared according to G. E. Stokker, A. W. Alberts et al., J. Med. Chem., 1986, 29, 170), 126 ml of acetic acid, 82.7 g (0.59 mol) of hexamethylenetetramine and 126 ml of water is heated for 2 hours at reflux. The mixture is cooled to 90° C., 99.5 ml of concentrated hydrochloric acid are added and the mixture is heated for 30 min at reflux. Cooling, extraction with ether, washing with water, washing with an aqueous NaHCO3 solution, washing with water, drying over Na2SO4, filtration and evaporation under vacuum are carried out. The residue is purified by chromatography on silica (eluent: 10/1 hexane/ethyl acetate). Yd.: 23.6 g (39%)
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
82.7 g
Type
reactant
Reaction Step Two
Name
Quantity
126 mL
Type
solvent
Reaction Step Two
Quantity
99.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([CH2:9]Br)[CH:3]=1.C(O)(=[O:13])C.C1N2CN3CN(C2)CN1C3.Cl>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([CH:3]=1)[CH:9]=[O:13]

Inputs

Step One
Name
Quantity
79.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)CBr
Step Two
Name
Quantity
126 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
82.7 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
126 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
99.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
EXTRACTION
Type
EXTRACTION
Details
extraction with ether
WASH
Type
WASH
Details
washing with water
WASH
Type
WASH
Details
washing with an aqueous NaHCO3 solution
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4, filtration and evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica (eluent: 10/1 hexane/ethyl acetate)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C=O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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